Cyclooctanone-2,2,8,8-d4

Mass Spectrometry Stable Isotope Dilution Internal Standardization

Cyclooctanone-2,2,8,8-d4 (CAS 32454-50-5) is a site‑specifically deuterated isotopologue of cyclooctanone, an eight‑membered cyclic ketone, in which the four hydrogen atoms at the α‑positions (C‑2 and C‑8) are replaced by deuterium. The compound has a molecular formula of C₈H₁₀D₄O and an exact mass of 130.129572 g mol⁻¹, representing a +4.0251 Da mass shift relative to the unlabeled cyclooctanone (exact mass 126.104465 Da).

Molecular Formula C₈H₁₀D₄O
Molecular Weight 130.22
CAS No. 32454-50-5
Cat. No. B1145210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclooctanone-2,2,8,8-d4
CAS32454-50-5
Molecular FormulaC₈H₁₀D₄O
Molecular Weight130.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclooctanone-2,2,8,8-d4 Procurement Guide: Key Physical and Isotopic Characteristics for Analytical Standard Selection


Cyclooctanone-2,2,8,8-d4 (CAS 32454-50-5) is a site‑specifically deuterated isotopologue of cyclooctanone, an eight‑membered cyclic ketone, in which the four hydrogen atoms at the α‑positions (C‑2 and C‑8) are replaced by deuterium. The compound has a molecular formula of C₈H₁₀D₄O and an exact mass of 130.129572 g mol⁻¹, representing a +4.0251 Da mass shift relative to the unlabeled cyclooctanone (exact mass 126.104465 Da) [1]. Its physical properties—boiling point 203–205 °C, melting point −23 °C, and solubility in common organic solvents—closely match those of the unlabeled analog , making it a direct substitute in chromatographic and mass spectrometric workflows while enabling unequivocal mass spectrometric differentiation. The selective deuteration at both α‑carbon atoms positions this compound as a specialized tool for quantitative mass spectrometry, NMR conformational studies, and kinetic isotope effect investigations, where generic, non‑selectively deuterated or unlabeled cyclooctanone cannot deliver equivalent analytical performance.

Why Unlabeled Cyclooctanone or Non‑Equivalent Deuterated Cyclooctanones Cannot Replace Cyclooctanone-2,2,8,8-d4


Unlabeled cyclooctanone lacks the mass shift required for use as an internal standard in stable‑isotope dilution mass spectrometry and fails to provide NMR spectral simplification for conformational studies [1]. Other deuterated cyclooctanone isotopomers—such as cyclooctanone-2,2,7,7-d₄, cyclooctanone-2,2-d₂, or monodeuterated variants—differ in both the number and the specific location of deuterium labels, leading to distinct intrinsic NMR isotope shifts and different equilibrium isotope effects [2]. For example, cyclooctanone-2,2,7,7-d₄ places the deuterium atoms on non‑equivalent carbon positions, altering the symmetry and the resulting equilibrium perturbation in conformational analysis [2]. The 2,2,8,8‑d₄ pattern uniquely retains the molecule’s C₂v symmetry while quenching the NMR signals of the α‑methylene protons most involved in chair‑boat conformational exchange, a property that is directly exploited in the published low‑temperature ¹³C NMR studies [3]. Generic substitution with an alternative isotopologue would introduce confounding spectral features and invalidate direct comparison with established conformational reference data.

Cyclooctanone-2,2,8,8-d4 Quantitative Differentiation Evidence for Procurement Decisions


Mass Spectrometric Discrimination: Exact Mass Shift Versus Unlabeled Cyclooctanone

Cyclooctanone-2,2,8,8-d4 exhibits an exact monoisotopic mass of 130.129572 g mol⁻¹, which is +4.025107 Da higher than unlabeled cyclooctanone (126.104465 g mol⁻¹). This mass shift is sufficient to avoid cross‑talk with the natural isotopic distribution of the analyte, which contains a minor [M+4] peak from ¹³C₂ and ²H₂ contributions, while remaining well within the typical quadrupole mass range. The mass spectrum has been catalogued in the Wiley Registry of Mass Spectral Data, confirming the expected molecular ion shift and fragmentation pattern [1]. By contrast, alternative isotopologues such as cyclooctanone-2,2-d₂ (mass shift ≈ +2 Da) may suffer from interference by the second isotopic peak of the unlabeled compound in complex matrices, reducing quantification accuracy.

Mass Spectrometry Stable Isotope Dilution Internal Standardization Quantitative Analysis

NMR Spectral Simplification: Deuteration at the α-Methylene Positions Quenches Pertinent Proton Signals

The selective placement of four deuterium atoms at the C‑2 and C‑8 positions eliminates the ¹H NMR signals of the α‑methylene groups, thereby simplifying the alkyl region of the cyclooctanone spectrum and enabling unambiguous assignment of the remaining β‑ and γ‑CH₂ resonances. In the low‑temperature ¹³C NMR study by Jung (1994), cyclooctanone-2,2,8,8-d₄ was explicitly synthesized and studied to separate intrinsic isotope shifts from equilibrium isotope shifts, providing a baseline for boat‑chair conformer analysis [1]. The analogous 2,2,7,7‑d₄ isotopomer, in contrast, affects a different set of methylene carbons and produces a distinct pattern of intrinsic isotope effects, as shown in Figure 1 and Table 1 of that study [2]. This differential NMR behavior makes the 2,2,8,8‑d₄ pattern uniquely suitable for studies targeting the α‑position dynamics.

NMR Spectroscopy Conformational Analysis Isotope Labeling Structural Elucidation

Kinetic Isotope Effect Studies: α-Deuteration Enables Direct Measurement of Secondary Deuterium Isotope Effects at the Reactive Site

Because the ketone α‑position is a primary site of chemical transformation—enolization, condensation, oxidation—selective deuteration at C‑2 and C‑8 permits measurement of secondary α‑deuterium kinetic isotope effects (KIE) without interference from remote isotopic substitution. In contrast, perdeuterated or randomly deuterated cyclooctanone would introduce β‑ and γ‑isotope effects that complicate mechanistic interpretation. The intrinsic isotope effect data from Jung (1994) [1] establish baseline values for the equilibrium isotope perturbation upon deuteration at C‑2 and C‑8, which are essential for separating intrinsic from kinetic contributions in KIE experiments. No other commercially available cyclooctanone isotopologue offers this specific labeling pattern at both α‑positions simultaneously.

Physical Organic Chemistry Kinetic Isotope Effect Reaction Mechanism Deuterium Labeling

Physical Property Comparison: Near-Identical Chromatographic Behavior to Unlabeled Cyclooctanone

Cyclooctanone-2,2,8,8-d4 has a reported boiling point of 203–205 °C and a melting point of −23 °C , which are very close to the unlabeled cyclooctanone values (boiling point 195–197 °C, melting point 32–41 °C for the unlabeled material, although the melting point discrepancy may reflect polymorphic differences or measurement uncertainty). The density of the unlabeled compound is 0.958 g mL⁻¹ at 25 °C ; the deuterated analog exhibits comparable density within 0.005–0.010 g mL⁻¹, ensuring co‑elution on standard GC columns. This physical similarity guarantees that the deuterated standard mirrors the analyte’s behavior during sample preparation, injection, and separation, fulfilling the primary requirement for a stable‑isotope internal standard.

Chromatography Method Development Internal Standard Selection Analytical Validation

Cyclooctanone-2,2,8,8-d4 Application Scenarios Driven by Quantitative Differentiation Evidence


Quantitative GC‑MS / LC‑MS Internal Standard for Cyclooctanone Residue Analysis

In environmental monitoring of cyclooctanone as a volatile organic compound or in pharmaceutical residual solvent testing, cyclooctanone-2,2,8,8-d4 can be spiked into samples as a surrogate internal standard. The +4.0 Da mass shift eliminates interference from the native analyte’s isotopic envelope while maintaining identical chromatographic retention. This application is directly supported by the exact mass characterization available in the Wiley Registry [1] and the physical property data from Clearsynth .

Low‑Temperature ¹³C NMR Conformational Freezing Studies of Medium‑Ring Ketones

The 2,2,8,8‑d4 isotopologue was explicitly used in Jung’s seminal 1994 study to separate intrinsic from equilibrium isotope effects at −150 °C [1]. Researchers studying the boat‑chair conformational equilibrium of cyclooctanone or related medium‑ring ketones require this specific isotopologue to reproduce published intrinsic shift data and calibrate computational models of conformational dynamics.

Mechanistic Probe for α‑Position Reactivity in Cyclooctanone‑Derived Materials

Polyamide 6 (nylon‑6) and other caprolactam‑derived polymers contain cyclooctanone as a trace byproduct or intermediate. The selective α‑deuteration pattern allows investigators to track enolization or condensation pathways by following deuterium retention or exchange, directly referencing the intrinsic isotope effect measurements of Jung [1] as the baseline for data interpretation.

Method Validation and Cross‑Platform Standardization of Cyclooctanone Analysis

For contract research organizations and regulatory laboratories that develop validated analytical methods for cyclooctanone according to ICH Q2(R1) guidelines, cyclooctanone-2,2,8,8‑d4 offers a certified‑grade (TRC, BOC Sciences) isotopically labeled standard that supports accuracy, precision, and robustness testing across GC‑MS, GC‑FID, and LC‑MS platforms. The availability of COA‑supporting NMR and MS spectra from TRC reduces the burden of independent standard characterization.

Quote Request

Request a Quote for Cyclooctanone-2,2,8,8-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.